molecular formula C19H12BrN5O7 B4932887 N-(4-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide

N-(4-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide

Cat. No.: B4932887
M. Wt: 502.2 g/mol
InChI Key: XGWMHZRWGLGHTP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide is an organic compound that features both bromine and nitro functional groups

Properties

IUPAC Name

N-(4-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN5O7/c20-12-3-7-14(8-4-12)22-19(26)11-1-5-13(6-2-11)21-18-16(24(29)30)9-15(23(27)28)10-17(18)25(31)32/h1-10,21H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWMHZRWGLGHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide typically involves multi-step organic reactions. One possible route could involve:

    Nitration: Introducing nitro groups to aniline derivatives.

    Bromination: Adding a bromine atom to the phenyl ring.

    Amidation: Forming the benzamide structure by reacting an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro groups.

    Reduction: Reduction of nitro groups to amines is a common reaction.

    Substitution: The bromine atom can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide could have several applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving nitro and bromine compounds.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance:

    In biological systems: The compound might interact with enzymes or receptors, affecting cellular pathways.

    In chemical reactions: It could act as a catalyst or reactant, facilitating specific transformations.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-4-(2,4,6-trinitroanilino)benzamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

N-(4-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro or fluoro analogs.

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